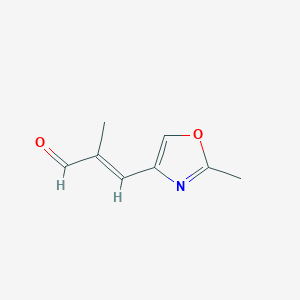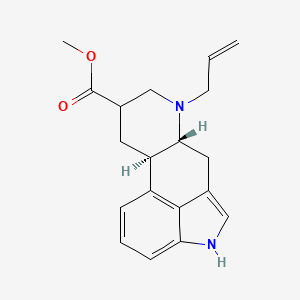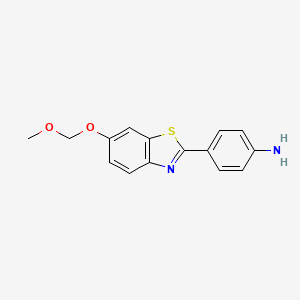
6-Momo-bta-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Momo-bta-0, also known as benzenamine, 4-[6-(methoxymethoxy)-2-benzothiazolyl]-, is a chemical compound with the molecular formula C15H14N2O2S and a molecular weight of 286.349 g/mol . This compound is a derivative of benzothiazole, a bicyclic compound containing both benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Momo-bta-0 typically involves the following steps :
Starting Material: The synthesis begins with 6-methoxy-2-(4-nitrophenyl)benzothiazole.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Methoxymethylation: The amino group is then protected by methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-Momo-bta-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
6-Momo-bta-0 has several scientific research applications :
Chemistry: Used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used in the development of radiotracers for imaging studies, particularly in the diagnosis of Alzheimer’s disease.
Industry: Employed in the synthesis of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 6-Momo-bta-0 involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets beta-amyloid plaques in the brain, making it useful in imaging studies for Alzheimer’s disease.
Pathways Involved: It binds to beta-amyloid plaques, allowing for their visualization using positron emission tomography (PET) imaging.
相似化合物的比较
6-Momo-bta-0 can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Pittsburgh Compound B (PiB): A well-known radiotracer for imaging beta-amyloid plaques in Alzheimer’s disease.
Uniqueness
This compound is unique due to its methoxymethoxy group, which provides specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of radiotracers and other biologically active molecules.
属性
IUPAC Name |
4-[6-(methoxymethoxy)-1,3-benzothiazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-9-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(16)5-3-10/h2-8H,9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTAHZZDWXVEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
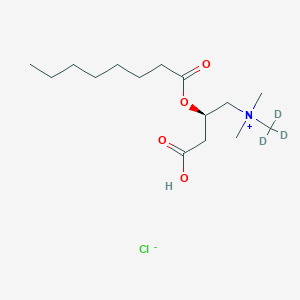
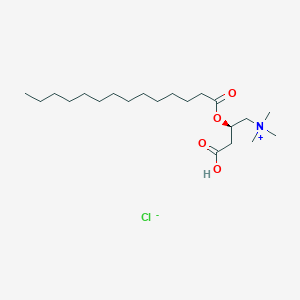
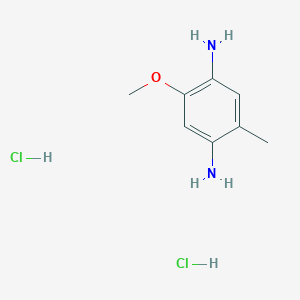

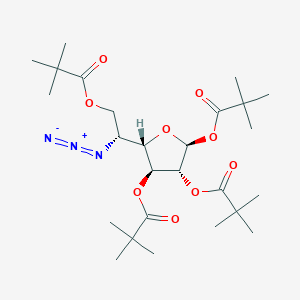
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
